molecular formula C14H16N2O B035331 4-Hexyloxyphthalonitrile CAS No. 104949-82-8

4-Hexyloxyphthalonitrile

Cat. No.: B035331
CAS No.: 104949-82-8
M. Wt: 228.29 g/mol
InChI Key: BMXSATBWGFIAPA-UHFFFAOYSA-N
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Description

4-Hexyloxyphthalonitrile, also known as 1,2-Dicyano-4-hexyloxybenzene, is an organic compound with the molecular formula C14H16N2O. It is a derivative of phthalonitrile and is characterized by the presence of a hexyloxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexyloxyphthalonitrile can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophthalonitrile with hexanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Hexyloxyphthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Hexyloxyphthalonitrile primarily involves its ability to undergo cyclotetramerization to form phthalocyanines. These phthalocyanines exhibit unique electronic properties due to the extended conjugation and the presence of metal centers. The molecular targets and pathways involved in its action are related to its ability to interact with metal ions and form stable complexes.

Comparison with Similar Compounds

  • 4-Methoxyphthalonitrile
  • 4-Ethoxyphthalonitrile
  • 4-Butoxyphthalonitrile

Comparison: 4-Hexyloxyphthalonitrile is unique due to the presence of the hexyloxy group, which imparts distinct solubility and reactivity properties compared to its shorter alkoxy counterparts. This makes it particularly valuable in applications requiring specific solubility and electronic characteristics .

Properties

IUPAC Name

4-hexoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-3-4-5-8-17-14-7-6-12(10-15)13(9-14)11-16/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXSATBWGFIAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337061
Record name 4-Hexyloxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104949-82-8
Record name 4-Hexyloxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hexyloxyphthalonitrile
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